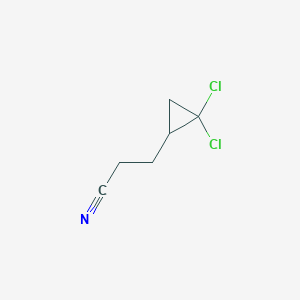

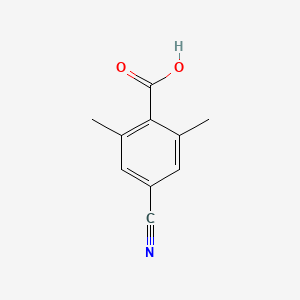

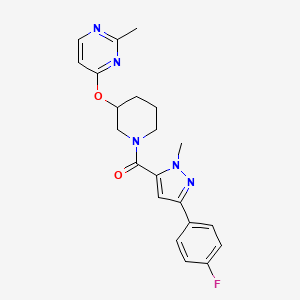

![molecular formula C19H24N2O2S B2969292 1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine CAS No. 670272-19-2](/img/structure/B2969292.png)

1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Antibacterial Agents

The synthesis of derivatives like 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids demonstrated significant antibacterial activity, especially against gram-negative bacteria, including Pseudomonas aeruginosa. This showcases the potential of piperazine derivatives in developing new antibacterial compounds (Matsumoto & Minami, 1975).

Adenosine A2B Receptor Antagonists

1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been designed and characterized, demonstrating subnanomolar affinity and high selectivity as A2B antagonists. This research points to the therapeutic potential in conditions influenced by the adenosine A2B receptor, such as inflammation and cancer (Borrmann et al., 2009).

Metabolic Pathway Identification

Investigation into the oxidative metabolism of novel antidepressants like Lu AA21004 identifies key enzymes involved in its biotransformation. Understanding the metabolic pathways of such compounds can inform safer and more effective therapeutic uses (Hvenegaard et al., 2012).

Analytical Chemistry Applications

The development of new sulfonate reagents for analytical derivatization in liquid chromatography, such as 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, underscores the role of piperazine derivatives in enhancing detection sensitivity in analytical methodologies (Wu et al., 1997).

Antimalarial Agents

The crystal structures of active and non-active (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives with antimalarial activity highlight the importance of specific structural elements in contributing to their efficacy, offering insights into the design of new antimalarial drugs (Cunico et al., 2009).

Direcciones Futuras

The future directions for “1-Ethyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields. For instance, new bis-formazans and bis(5,6-dihydro-1,2,4,5-tetrazin-1-ium) diperchlorates have been synthesized as potential precursors to symmetrical bis-verdazyl radicals .

Propiedades

IUPAC Name |

1-ethyl-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-3-20-12-14-21(15-13-20)24(22,23)19-10-8-18(9-11-19)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOOPEDJLUIBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

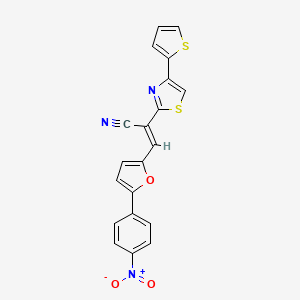

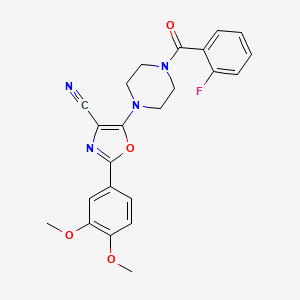

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969212.png)

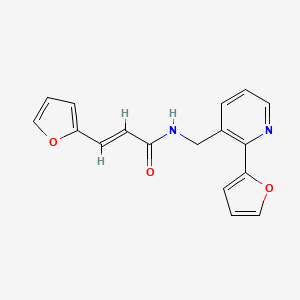

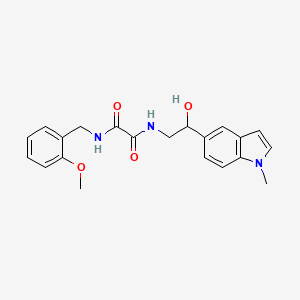

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)

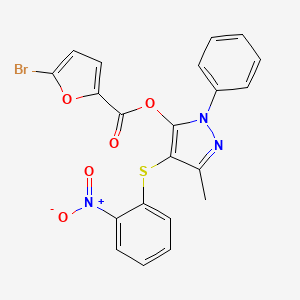

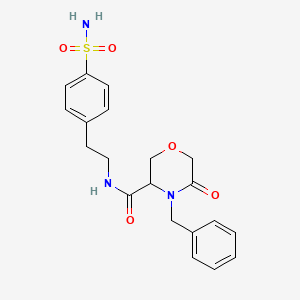

![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)

![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)